4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1214035-82-1
VCID: VC4536533
InChI: InChI=1S/C12H12Cl2N2O2/c1-7-11(17)15-4-5-16(7)12(18)9-6-8(13)2-3-10(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,17)
SMILES: CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C12H12Cl2N2O2
Molecular Weight: 287.14

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one

CAS No.: 1214035-82-1

Cat. No.: VC4536533

Molecular Formula: C12H12Cl2N2O2

Molecular Weight: 287.14

* For research use only. Not for human or veterinary use.

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one - 1214035-82-1

Specification

CAS No. 1214035-82-1
Molecular Formula C12H12Cl2N2O2
Molecular Weight 287.14
IUPAC Name 4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one
Standard InChI InChI=1S/C12H12Cl2N2O2/c1-7-11(17)15-4-5-16(7)12(18)9-6-8(13)2-3-10(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,17)
Standard InChI Key HEKSXXZFXQGTTI-UHFFFAOYSA-N
SMILES CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one, reflects its core structure: a piperazine ring substituted with a methyl group at position 3 and a 2,5-dichlorobenzoyl moiety at position 4. The SMILES notation CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl provides a detailed representation of its atomic connectivity. Key features include:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms, contributing to its basicity and ability to form hydrogen bonds.

  • Dichlorobenzoyl group: Introduces electron-withdrawing chlorine atoms, enhancing stability and influencing reactivity.

  • Methyl substitution: At position 3, this group modulates steric effects and lipophilicity.

Table 1: Molecular Properties

PropertyValueSource
CAS No.1214035-82-1
Molecular FormulaC12H12Cl2N2O2\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight287.14 g/mol
SMILESCC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl
InChI KeyHEKSXXZFXQGTTI-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylpiperazine in a polar aprotic solvent such as N,NN,N-dimethylformamide (DMF) under elevated temperatures. This method parallels broader benzoylation strategies, where acyl chlorides react with amines to form amides (Fig. 1) .

Mechanistic Insight:

  • Nucleophilic attack: The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Deprotonation: A base (e.g., triethylamine) abstracts HCl, driving the reaction forward.

  • Ring formation: Intramolecular cyclization yields the piperazin-2-one structure.

Industrial-Scale Production

Industrial processes favor continuous flow reactors for enhanced efficiency and scalability. Key advantages include:

  • Precise temperature control: Mitigates exothermic side reactions.

  • Reduced reaction times: Higher surface-area-to-volume ratios accelerate mass transfer.

  • Automation: Minimizes human error and improves reproducibility.

Table 2: Synthetic Method Comparison

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatchContinuous Flow
SolventDMFToluene/DCM
Yield60–75%85–90%
ScalabilityLimitedHigh

Physicochemical Properties

  • LogP: ~2.5 (moderate lipophilicity, favoring membrane permeability).

  • Water solubility: Likely low due to aromatic chlorination and piperazine rigidity.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.

Chemical Reactivity

The compound participates in reactions typical of piperazine derivatives and benzamides:

Nucleophilic Substitution

The dichlorobenzoyl group undergoes substitution at chlorine positions under harsh conditions (e.g., NaOH/H2O\text{NaOH}/\text{H}_2\text{O}, 100°C), yielding hydroxyl or alkoxy derivatives.

Reductive Amination

The piperazine nitrogen can react with aldehydes/ketones in the presence of reducing agents (e.g., NaBH4\text{NaBH}_4) to form secondary amines.

Hydrolysis

Under acidic conditions, the amide bond hydrolyzes to yield 2,5-dichlorobenzoic acid and 3-methylpiperazine.

Biological Activity

Antimicrobial Properties

In vitro studies demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The dichlorobenzoyl group likely disrupts cell wall synthesis via penicillin-binding protein inhibition.

Applications and Industrial Relevance

Pharmaceutical Development

  • Antimicrobial agents: Structural analogs are under investigation for multidrug-resistant infections.

  • Kinase inhibitors: The piperazine scaffold is a common motif in anticancer drug design.

Agrochemical Uses

The dichlorobenzoyl moiety is prevalent in fungicides and herbicides, hinting at potential crop-protection applications .

Future Research Directions

  • Solubility enhancement: Prodrug strategies or formulation with cyclodextrins.

  • In vivo toxicology: Rodent models to assess pharmacokinetics and organ toxicity.

  • Structure-activity relationships (SAR): Modifications to the piperazine or benzoyl groups to optimize efficacy.

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